molecular formula C8H15N3O2 B13253098 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine

Cat. No.: B13253098
M. Wt: 185.22 g/mol
InChI Key: XEXQVUYDHSOHLV-UHFFFAOYSA-N
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Description

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxadiazole ring or the propan-2-yloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-{5-[(Methoxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with a methoxy group instead of a propan-2-yloxy group.

    1-{5-[(Ethoxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with an ethoxy group instead of a propan-2-yloxy group.

    1-{5-[(Butan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, solubility, and bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-[5-(propan-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C8H15N3O2/c1-5(2)12-4-7-10-11-8(13-7)6(3)9/h5-6H,4,9H2,1-3H3

InChI Key

XEXQVUYDHSOHLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NN=C(O1)C(C)N

Origin of Product

United States

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